2-(2-Fluorophenyl)azepane chemical properties and structure
2-(2-Fluorophenyl)azepane chemical properties and structure
An In-Depth Technical Guide to the Structure and Chemical Properties of 2-(2-Fluorophenyl)azepane
Executive Summary
This technical guide provides a comprehensive analysis of 2-(2-Fluorophenyl)azepane, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery. The azepane scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active molecules.[1][2][3] This document elucidates the molecular structure, stereochemistry, and predicted physicochemical and spectroscopic properties of 2-(2-Fluorophenyl)azepane. Furthermore, it outlines plausible synthetic strategies, key chemical reactions, and the compound's potential applications in pharmaceutical research, grounded in the established importance of its constituent moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this specific azepane derivative.
Introduction: The Azepane Scaffold in Modern Drug Discovery
Nitrogen-containing heterocycles are foundational building blocks in the development of high-value therapeutics and agrochemicals.[4] While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous in medicinal chemistry, the seven-membered azepane ring system represents a less-explored, yet highly valuable, region of three-dimensional chemical space.[4]
The azepane core, a saturated seven-membered ring containing one nitrogen atom (also known as hexamethyleneimine), imparts a flexible, non-planar conformation that can be advantageous for optimizing ligand-receptor interactions.[5][6] This structural motif is present in a wide array of bioactive compounds demonstrating anticancer, antiviral, and antidiabetic properties.[1][2] More than 20 drugs approved by the FDA incorporate the azepane ring, highlighting its clinical significance.[3]
2-(2-Fluorophenyl)azepane is a specific derivative that combines the privileged azepane scaffold with a 2-fluorophenyl substituent. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity to biological targets. This guide will deconstruct the chemical and structural characteristics of this compound, providing a framework for its synthesis, analysis, and potential exploitation in research.
Molecular Structure and Stereochemistry
Core Structural Framework
The molecular structure of 2-(2-Fluorophenyl)azepane consists of two key components:
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Azepane Ring: A saturated seven-membered azacycloalkane. Unlike planar aromatic rings, the azepane structure is highly flexible.
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2-Fluorophenyl Group: A phenyl ring substituted with a fluorine atom at the ortho position, which is attached to the carbon atom adjacent to the nitrogen (C2) of the azepane ring.
The presence of the secondary amine within the azepane ring provides a site for hydrogen bonding and serves as a basic center.
Chirality and Conformational Analysis
A critical feature of 2-(2-Fluorophenyl)azepane is the presence of a stereocenter at the C2 position, where the fluorophenyl group is attached. This means the compound is chiral and exists as a pair of enantiomers: (R)-2-(2-Fluorophenyl)azepane and (S)-2-(2-Fluorophenyl)azepane. For any application in drug development, the synthesis and biological evaluation of individual enantiomers is paramount, as they often exhibit different pharmacological and toxicological profiles.
The azepane ring does not have a single, rigid conformation but exists as an equilibrium of several flexible forms, primarily twist-chair and twist-boat conformations. The bulky 2-fluorophenyl substituent is expected to predominantly occupy a pseudo-equatorial position to minimize steric strain, thereby influencing the conformational landscape of the ring system.
Caption: Proposed synthetic workflow for 2-(2-Fluorophenyl)azepane.
Protocol Causality:
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Activation of Lactam: ε-Caprolactam is a stable amide. It is first activated by methylation or ethylation (e.g., using Meerwein's salt) to form a more reactive cyclic imidate. This step transforms the poor leaving group (O⁻) into a good one (OEt).
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Carbon-Carbon Bond Formation: A Grignard reagent, prepared from 2-fluorobromobenzene, acts as a potent nucleophile. It attacks the electrophilic carbon of the imidate, displacing the ethoxy group and forming the key C-C bond to yield a cyclic imine.
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Reduction to Amine: The resulting imine is readily reduced to the final secondary amine using a standard reducing agent like sodium borohydride (NaBH₄). This step is typically high-yielding and chemoselective.
This synthetic approach is analogous to established methods for the functionalization of cyclic systems and represents a reliable pathway. [7]
Key Chemical Reactivity
The reactivity of 2-(2-Fluorophenyl)azepane is dominated by its secondary amine functionality.
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N-Alkylation and N-Acylation: The lone pair on the nitrogen is nucleophilic, readily reacting with electrophiles like alkyl halides or acyl chlorides to form N-substituted derivatives. This is a primary method for elaborating the structure in drug discovery campaigns.
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Salt Formation: As a base, it reacts with acids to form ammonium salts (e.g., hydrochloride or hydrobromide), which often have improved crystallinity and aqueous solubility compared to the free base.
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Aromatic Substitution: The 2-fluorophenyl ring can undergo further electrophilic aromatic substitution, although the secondary amine may require protection. The fluorine atom is an ortho-, para-director, but deactivating, while the alkyl substituent is an ortho-, para-director and activating.
Significance in Medicinal Chemistry and Drug Development
The value of 2-(2-Fluorophenyl)azepane as a molecular scaffold lies in the combination of its constituent parts.
Caption: Logical relationship of structural components to therapeutic potential.
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The Azepane Core: Provides a proven, three-dimensional framework that is distinct from the more common piperidine ring. Its flexibility allows it to adapt to the binding pockets of diverse biological targets. The nitrogen atom serves as a handle for attaching various pharmacophoric elements.
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The 2-Fluorophenyl Group:
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Metabolic Blocking: The ortho-fluorine atom can block cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life in vivo.
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Pharmacokinetic Tuning: The fluorine atom's electron-withdrawing nature can subtly influence the pKa of the amine, while the entire group enhances lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
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Enhanced Binding: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.
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Given these features, 2-(2-Fluorophenyl)azepane is an excellent starting point for library synthesis aimed at discovering novel agents for CNS disorders, oncology, or infectious diseases, where azepane derivatives have already shown promise. [3][8]
Conclusion
2-(2-Fluorophenyl)azepane is a chiral, substituted heterocyclic compound with significant untapped potential in the field of drug discovery. Its structure marries the biologically relevant azepane scaffold with the advantageous properties of a fluorinated aromatic ring. While detailed experimental data on this specific molecule is sparse, its chemical properties, spectroscopic characteristics, and reactivity can be confidently predicted from established chemical principles. The synthetic pathways are logical and build upon well-known organic reactions. For research organizations, this molecule represents a promising and synthetically accessible scaffold for the development of next-generation therapeutics with potentially superior pharmacological profiles.
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